molecular formula C13H14F3N3S B11484937 5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11484937
M. Wt: 301.33 g/mol
InChI Key: XANCJJXCYRVZTA-UHFFFAOYSA-N
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Description

5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a synthetic organic compound that belongs to the class of triazinane derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a trifluoromethyl group and a thione moiety in its structure suggests that it may exhibit unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves the following steps:

    Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkylating agent.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating reagent.

    Formation of the Thione Moiety: The thione moiety can be introduced by reacting the intermediate compound with a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the thione moiety, converting it to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst may be used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Thiols, sulfides, and reduced triazinane derivatives.

    Substitution: Various substituted triazinane derivatives with different functional groups.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes, receptors, and other biological targets.

Medicine

The compound may be explored for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group and thione moiety may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: A simpler analog without the prop-2-en-1-yl and trifluoromethyl groups.

    5-(Prop-2-en-1-yl)-1-phenyl-1,3,5-triazinane-2-thione: Lacks the trifluoromethyl group.

    1-[3-(Trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione: Lacks the prop-2-en-1-yl group.

Uniqueness

The unique combination of the prop-2-en-1-yl group, trifluoromethyl group, and thione moiety in 5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14F3N3S

Molecular Weight

301.33 g/mol

IUPAC Name

5-prop-2-enyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C13H14F3N3S/c1-2-6-18-8-17-12(20)19(9-18)11-5-3-4-10(7-11)13(14,15)16/h2-5,7H,1,6,8-9H2,(H,17,20)

InChI Key

XANCJJXCYRVZTA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CNC(=S)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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